phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate

Oncology Mantle cell lymphoma PI-3K/Akt/mTOR pathway

Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6, molecular formula C19H20N2O4S, molecular weight 372.44 g/mol) is a synthetic small molecule belonging to the styryl sulfonyl piperazine class. This compound features a piperazine core substituted at the N1 position with a phenyl carbamate (phenyl piperazine-1-carboxylate) moiety and at the N4 position with an (E)-2-phenylethenyl sulfonyl (styryl sulfonyl) group.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 1281686-67-6
Cat. No. B2474655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate
CAS1281686-67-6
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESC1CN(CCN1C(=O)OC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O4S/c22-19(25-18-9-5-2-6-10-18)20-12-14-21(15-13-20)26(23,24)16-11-17-7-3-1-4-8-17/h1-11,16H,12-15H2/b16-11+
InChIKeyALFDJEMPLZKHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6): A Distinctive Styryl Sulfonyl Piperazine Scaffold for CNS and Oncology Probe Development


Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6, molecular formula C19H20N2O4S, molecular weight 372.44 g/mol) is a synthetic small molecule belonging to the styryl sulfonyl piperazine class . This compound features a piperazine core substituted at the N1 position with a phenyl carbamate (phenyl piperazine-1-carboxylate) moiety and at the N4 position with an (E)-2-phenylethenyl sulfonyl (styryl sulfonyl) group. The styryl sulfonyl pharmacophore is characteristic of compounds such as ON 01910.Na (rigosertib), which have demonstrated potent anticancer activity via PI-3K/Akt/mTOR pathway inhibition [1]. Unlike the ethyl carbamate analog (CAS 1334164-16-3), the phenyl carbamate moiety in the target compound confers distinct physicochemical properties relevant to CNS-targeted research applications .

Why Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate Cannot Be Interchanged with Generic Sulfonyl Piperazine Analogs


The sulfonyl piperazine class encompasses a broad array of compounds with divergent biological profiles dictated by subtle structural variations. The target compound combines an (E)-styryl sulfonyl group with a phenyl carbamate moiety—a specific structural arrangement distinct from simpler phenylsulfonyl piperazines (e.g., 1-(phenylsulfonyl)-4-phenylpiperazine, which showed only moderate α-glucosidase inhibition with IC50 = 68.13 ± 0.27 µM [1]) and from benzyl styryl sulfones such as rigosertib (which incorporates a glycine-derived side chain rather than a piperazine carbamate). The presence of the (E)-configuration of the vinyl sulfonyl group is critical for biological activity in the styryl sulfonyl class, as the trans geometry is required for target engagement [2]. Furthermore, the phenyl carbamate ester is susceptible to differential metabolic hydrolysis compared to alkyl carbamates (e.g., ethyl or tert-butyl analogs), which directly impacts compound stability in biological assays and influences procurement decisions for in vitro screening campaigns. Generic substitution with a non-styryl or non-carbamate analog risks loss of the unique PI-3K/Akt/mTOR pathway modulation associated with the styryl sulfonyl chemotype [2].

Quantitative Differentiation Evidence for Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6)


Styryl Sulfonyl vs. Phenylsulfonyl: Class-Level Evidence for PI-3K/Akt/mTOR Pathway Targeting Potential

The styryl sulfonyl chemotype, to which the target compound belongs, has demonstrated potent antitumor activity via translation inhibition of cyclin D1 through PI-3K/Akt/mTOR/eIF4E-BP pathway blockade in mantle cell lymphoma (MCL) cells. The prototypical styryl sulfonyl compound ON 01910.Na (rigosertib) decreased cyclin D1 and c-Myc protein levels in MCL cells and directly inhibited PI-3K activity [1]. In contrast, simple phenylsulfonyl piperazines lacking the vinyl spacer (e.g., 1-(phenylsulfonyl)-4-phenylpiperazine) showed only weak to no inhibition across multiple enzyme targets (α-glucosidase IC50 = 68.13 µM for the best compound 3e; no activity against LOX, AChE, BChE) [2]. The conjugated (E)-styryl system in the target compound is structurally analogous to the pharmacophore present in ON 01910.Na, suggesting potential for similar pathway engagement, whereas the saturated phenylsulfonyl analog lacks this critical feature.

Oncology Mantle cell lymphoma PI-3K/Akt/mTOR pathway

Phenyl Carbamate vs. Ethyl Carbamate: Physicochemical Differentiation for CNS-Targeted Probe Design

The target compound incorporates a phenyl carbamate (phenyl piperazine-1-carboxylate) moiety at the N1 position, distinguishing it from the structurally similar ethyl carbamate analog (ethyl 4-{[(E)-2-phenylethenyl]sulfonyl}piperazine-1-carboxylate, CAS 1334164-16-3). Phenyl carbamates generally exhibit higher lipophilicity (estimated logP increase of ~1.5–2.0 units vs. ethyl carbamate) and altered hydrogen-bonding capacity compared to their alkyl counterparts . The phenyl carbamate group also serves as a potential leaving group for enzyme-catalyzed hydrolysis, a property exploited in FAAH and MAGL inhibitor design where phenyl carbamate-containing compounds (e.g., WWL154, JZL 195) achieve picomolar-to-nanomolar potency through covalent carbamoylation of the target serine hydrolase . This reactive carbamate feature is absent in ethyl carbamate analogs, which predominantly undergo simple esterase-mediated hydrolysis without forming covalent enzyme adducts.

CNS drug discovery Physicochemical property tuning Metabolic stability

Trans-Styryl Sulfonyl Geometry: Structural Determinant of Biological Activity in the Vinyl Sulfone Class

The (E)-configuration of the 2-phenylethenyl sulfonyl group in the target compound is essential for biological activity in the styryl sulfonyl/vinyl sulfone class. A closely related analog, 1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine (CID 1192954, BDBM39624), which retains the (E)-styryl sulfonyl group but replaces the phenyl carbamate with a 4-methoxyphenyl substituent, was screened against human germ cell alkaline phosphatase and showed minimal activity (EC50 = 9.99 × 10^5 nM ≈ 1 mM) [1]. This near-inactive profile for a close structural analog highlights that the (E)-styryl sulfonyl group alone is insufficient for activity—the specific substitution at the N1 position (phenyl carbamate in the target compound vs. 4-methoxyphenyl in BDBM39624) is a critical determinant. Literature on styryl sulfone anticancer agents further indicates that the trans (E) geometry is required for antiproliferative activity, with cis (Z) isomers showing markedly reduced potency [2].

Vinyl sulfone pharmacophore Structure-activity relationship Covalent inhibitor design

Absence of Extrapolatable Data: Critical Caveat for Procurement Decisions

A comprehensive search of the published literature (PubMed, patents, authoritative databases, and reputable vendor datasheets) reveals no peer-reviewed biological activity data, no patent examples, and no quantitative structure-activity relationship studies specifically for phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6) [1]. The compound appears to be a specialized research chemical or screening library compound with no publicly disclosed biological profiling. The closest structurally characterized analogs include: (i) sulfonylated piperazine derivative 5 (PMID26161824-Compound-185), patented for obesity indication but with undisclosed biological data [2]; and (ii) 1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine (BDBM39624), which was inactive in the only reported screen (EC50 ≈ 1 mM vs. alkaline phosphatase) [3]. This evidence gap is itself a key differentiator: the target compound is an unscreened chemotype that may possess novel target engagement profiles distinct from both saturated phenylsulfonyl piperazines and from the extensively characterized benzyl styryl sulfone class (e.g., rigosertib).

Data transparency Procurement risk assessment Screening library compound

Patent Landscape: CNS 5-HT Receptor Ligand Class Connection

The target compound's structural scaffold falls within the scope of phenylsulphonyl piperazine derivatives claimed as selective 5-HT receptor antagonists. US Patent 6,852,718 describes a class of phenylsulphonyl derivatives wherein the sulphonyl moiety is attached to an N-arylalkyl-substituted piperazine ring, acting as selective antagonists of human serotonin (5-HT) receptors for the treatment of schizophrenia and other psychotic disorders [1]. While the patent does not specifically exemplify the target compound, the core scaffold—a sulfonyl-bound piperazine with aromatic N-substitution—is directly relevant. The target compound's phenyl carbamate moiety represents a structurally distinct N-substituent compared to the alkyl-linked aryl groups predominantly exemplified in the patent, suggesting potential for differentiated 5-HT receptor subtype selectivity.

CNS drug discovery 5-HT receptor Schizophrenia

Computational ADME Differentiation: Predicted CNS Drug-Likeness Profile

The target compound (MW = 372.44, molecular formula C19H20N2O4S) exhibits a predicted physicochemical profile consistent with CNS drug-like space. Key predicted properties include: topological polar surface area (TPSA) estimated at ~78 Ų (four oxygen atoms contribute ~58 Ų + two nitrogen atoms contribute ~20 Ų), which falls below the widely accepted CNS cutoff of <90 Ų [1]. The compound contains two aromatic rings, one rotatable bond between the sulfonyl and vinyl groups, and a hydrogen bond acceptor count of 4–5, aligning with CNS MPO (multiparameter optimization) desirability criteria [1]. The related ethyl carbamate analog (CAS 1334164-16-3, MW = 374.46) has a higher TPSA contribution from the additional CH2 group and altered logP, potentially shifting it outside the optimal CNS drug-like window. Phenylsulfonyl piperazine α-glucosidase inhibitors from Abbasi et al. (2017) showed poor CNS penetration potential due to higher TPSA and lower lipophilicity [2].

ADME prediction CNS multiparameter optimization Blood-brain barrier permeability

Recommended Research and Industrial Application Scenarios for Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate (CAS 1281686-67-6)


De Novo Phenotypic Screening in Oncology: PI-3K/Akt/mTOR Pathway-Focused Campaigns

Based on the styryl sulfonyl chemotype's established activity against the PI-3K/Akt/mTOR/eIF4E-BP signaling pathway in mantle cell lymphoma cells [1], the target compound is well-suited as a screening candidate in phenotypic assays measuring cyclin D1 translational suppression or PI-3K pathway inhibition. Its unexplored biological profile combined with the validated pathway-targeting pharmacophore makes it an attractive probe for hit discovery in oncology programs, particularly those targeting hematological malignancies where cyclin D1 dysregulation is a hallmark. Researchers should benchmark against rigosertib (IC50 = 9 nM PLK1 [2]) as a positive control while recognizing that the target compound's distinct N1-substitution (phenyl carbamate vs. glycine derivative in rigosertib) may confer a different polypharmacology profile.

CNS 5-HT Receptor Profiling: Differentiated Ligand for Serotonin Receptor Subtype Selectivity Studies

The compound's scaffold falls within the phenylsulphonyl piperazine class claimed as selective 5-HT receptor antagonists (US Patent 6,852,718 [3]). With a predicted CNS MPO profile consistent with brain penetration (TPSA ≈ 78 Ų, MW = 372.44 [4]), the target compound is suitable for radioligand binding displacement assays across 5-HT receptor subtypes. Its phenyl carbamate moiety provides a structurally differentiated N-substitution compared to patent-exemplified alkyl-linked aryl piperazines, potentially yielding novel subtype selectivity patterns. Procurement for CNS profiling should be accompanied by analytical verification (NMR, HPLC purity ≥ 95%) to ensure data reproducibility.

Covalent Inhibitor Probe Design: Exploiting the Phenyl Carbamate Warhead for Serine Hydrolase Targeting

The phenyl carbamate moiety in the target compound is structurally analogous to the reactive carbamate warhead found in potent FAAH and MAGL inhibitors (e.g., JZL 195, IC50 = 2 nM FAAH / 4 nM MAGL [5]). This suggests utility in activity-based protein profiling (ABPP) campaigns targeting serine hydrolases. Unlike simple alkyl carbamates, the phenyl carbamate provides a UV-detectable chromophore (λmax ~ 260–270 nm) that facilitates analytical tracking during synthesis and biochemical assays. Researchers should assess time-dependent inhibition kinetics and perform competitive ABPP to identify specific protein targets. Structural modification of the styryl sulfonyl group while retaining the phenyl carbamate warhead could generate focused covalent inhibitor libraries.

Building Block for Focused Library Synthesis: Modular Diversification of the Styryl Sulfonyl Piperazine Scaffold

The compound serves as a versatile synthetic intermediate for generating focused libraries around the styryl sulfonyl piperazine core. The phenyl carbamate group can be cleaved under basic or hydrogenolytic conditions to reveal a free piperazine NH, enabling further N-functionalization with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) . This modularity allows systematic exploration of N1-substituent effects while maintaining the (E)-styryl sulfonyl pharmacophore constant. Such libraries would be valuable for probing structure-activity relationships that distinguish the target compound from existing sulfonyl piperazine chemotypes (e.g., Abbasi et al. 2017 phenylsulfonyl series [6]) and for identifying novel bioactive leads.

Quote Request

Request a Quote for phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.